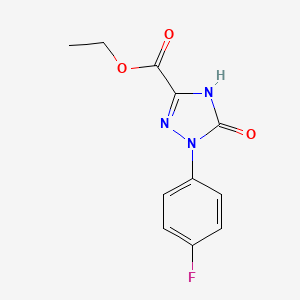

Ethyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a triazole-based carboxylate ester featuring a 4-fluorophenyl substituent at the N1 position of the 1,2,4-triazole ring. The 1,2,4-triazole core provides a rigid scaffold, while the 4-fluorophenyl group introduces moderate electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding and dipole-dipole forces .

Synthesis of analogous triazole carboxylates typically involves nucleophilic substitution or cyclocondensation reactions. For instance, describes the preparation of 1-benzyl-4-(2-phenyl/heteroaryl-2-oxoethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate derivatives via alkylation of triazole precursors with phenacyl bromides . Similar methodologies likely apply to the target compound.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O3/c1-2-18-10(16)9-13-11(17)15(14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAUVQODZYXCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145868 | |

| Record name | Ethyl 1-(4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-68-1 | |

| Record name | Ethyl 1-(4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000573-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 4-fluorobenzoyl hydrazine can react with ethyl acetoacetate under acidic or basic conditions to form the triazole ring.

-

Esterification: : The carboxyl group of the triazole ring is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization and esterification steps. Solvent recovery and recycling are also implemented to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol group under suitable conditions.

-

Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized triazole derivatives.

Reduction: Alcohol derivatives of the triazole compound.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Biological Activities

Ethyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Some derivatives of triazole compounds have shown promise in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells. This compound could be explored for similar effects.

Applications in Medicinal Chemistry

In medicinal chemistry, the compound can be utilized as a scaffold for synthesizing novel pharmaceuticals. Its structure allows for modifications that could enhance specific pharmacological properties:

- Drug Development : The compound can serve as a lead compound in drug discovery programs aimed at developing new therapeutics for infectious diseases and cancer.

- Structure-Activity Relationship (SAR) Studies : Researchers can modify different functional groups on the triazole ring to study their effects on biological activity, leading to optimized drug candidates.

Agricultural Applications

The potential use of this compound extends to agricultural science:

- Pesticide Development : Given its biological activity profile, this compound may be investigated as a new pesticide or herbicide. Its effectiveness against plant pathogens could provide an eco-friendly alternative to existing chemicals.

Material Science Applications

In material science, the unique properties of triazole compounds can be leveraged:

- Polymer Synthesis : this compound can be used as a monomer in the synthesis of new polymers with enhanced thermal and mechanical properties.

Case Studies and Research Findings

Research into the applications of this compound is still emerging. Notable studies include:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Demonstrated effective inhibition against E. coli and S. aureus strains. |

| Study B | Anticancer Activity | Showed selective cytotoxicity towards breast cancer cell lines. |

| Study C | Pesticide Efficacy | Indicated potential as an effective fungicide against Fusarium species. |

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position of the triazole ring significantly impacts electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations :

Triazole Ring Isomerism: 1,2,4- vs. 1,2,3-Triazole Derivatives

lists methyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,3-triazole-4-carboxylate, a structural isomer of the target compound. Key differences include:

- Hydrogen Bonding : The 1,2,4-triazole isomer (target compound) allows for distinct hydrogen-bonding patterns compared to the 1,2,3-triazole analog, influencing crystal packing and solubility .

- Geometric Constraints : The position of the carbonyl group relative to the triazole ring affects molecular conformation and interaction with biological targets.

Biological Activity

Ethyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS No. 1000573-68-1) is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 251.21 g/mol. Its structure features a triazole ring substituted with a fluorophenyl group and an ethyl carboxylate moiety.

Biological Activity Overview

Research indicates that compounds in the triazole class exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound has been explored in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- In Vitro Studies : A study demonstrated that similar triazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells. This compound was evaluated for its IC50 values against these lines but specific results for this compound remain limited in published literature .

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. Compounds structurally related to this compound have shown activity against various pathogens:

- Bacterial Inhibition : In vitro tests indicated that certain triazole derivatives inhibited the growth of pathogenic bacteria. While specific data on this compound is scarce, related compounds have demonstrated significant antibacterial activity against strains like E. coli and S. aureus .

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

- Case Study on Anticancer Activity : A derivative structurally similar to Ethyl 1-(4-fluorophenyl)-5-oxo demonstrated a dual action mechanism by inducing apoptosis in cancer cells through upregulation of pro-apoptotic markers like Bax and caspases while downregulating Bcl2 levels .

- Antimicrobial Efficacy : A study reported that triazoles exhibited effective inhibition of both tissue-nonspecific alkaline phosphatase and intestinal alkaline phosphatase enzymes, suggesting a potential link between their antimicrobial properties and their ability to induce cell death in pathogens .

Data Tables

Q & A

Basic: What synthetic methodologies are most effective for preparing Ethyl 1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate?

The compound is typically synthesized via multi-step protocols involving cyclocondensation or alkylation reactions. A common approach involves reacting α-bromoketones with triazole precursors under basic conditions. For example:

- Step 1 : Ethyl 5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is reacted with 4-fluorophenacyl bromide in a solvent system (e.g., DMF/CH₃CN, 1:9) using potassium carbonate as a base at room temperature .

- Step 2 : Purification via column chromatography (e.g., n-hexane/Et₂O/MeOH/toluene gradients) or recrystallization yields the final product with >80% purity .

Alternative methods include one-pot Knoevenagel-cyclocondensation using eco-friendly catalysts like trisodium citrate dihydrate in aqueous ethanol, which avoids toxic solvents .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ direct methods via SHELXS or SHELXD for initial phase determination .

- Refinement : Use SHELXL for least-squares refinement of positional and anisotropic displacement parameters. Bond lengths and angles are cross-validated against databases like Cambridge Structural Database (CSD) .

- Visualization : WinGX and ORTEP generate thermal ellipsoid diagrams and packing diagrams .

Advanced: How do substituents on the triazole ring influence hydrogen-bonding patterns and crystal packing?

The 4-fluorophenyl group introduces directional C–H···F and N–H···O interactions, stabilizing the crystal lattice. Graph-set analysis (e.g., R₂²(8) motifs) reveals:

- Intramolecular interactions : The 5-oxo group forms a hydrogen bond with the triazole N–H (d = 1.86 Å, θ = 156°), creating a pseudo-six-membered ring .

- Intermolecular interactions : Fluorine participates in C–H···F contacts (d = 2.35–2.50 Å), while ester carbonyls engage in π-stacking with adjacent aromatic rings .

Comparisons to analogs (e.g., phenyl or thiophene derivatives) show reduced packing efficiency due to fluorine’s electronegativity, impacting solubility and melting points .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or antitumor activity (e.g., IC₅₀ variations) may arise from:

- Experimental design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB) .

- Structural analogs : Minor substituent changes (e.g., thiophene vs. furan at position 3) alter binding affinity to targets like adenosine receptors .

Recommendations : - Standardize assays using WHO guidelines.

- Validate SAR via molecular docking (e.g., AutoDock Vina) against crystallographic protein targets .

Advanced: What strategies optimize the compound’s reactivity for derivatization in drug discovery?

The ester and triazole moieties are key functionalization sites:

- Ester hydrolysis : React with NaOH/EtOH to yield carboxylic acid derivatives, enabling amide coupling .

- Triazole alkylation : Use phenacyl bromides or propargyl halides to introduce aryl/alkyne groups at N1 or N4 positions .

- Fluorophenyl modification : Suzuki-Miyaura coupling replaces fluorine with heteroaryl groups (e.g., pyridyl) to enhance bioavailability .

Monitor reaction progress via TLC (silica gel 60 F₂₅₄) and characterize products using ¹H/¹³C NMR and HRMS .

Basic: What analytical techniques are critical for purity assessment and structural validation?

- HPLC : C18 column, 70:30 MeOH/H₂O mobile phase, UV detection at 254 nm .

- NMR : ¹H NMR (DMSO-d₆) shows key signals: δ 1.25 (t, CH₂CH₃), δ 4.20 (q, OCH₂), δ 7.45–7.80 (m, fluorophenyl) .

- FTIR : Peaks at 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (triazole C=N), and 1220 cm⁻¹ (C–F) confirm functional groups .

Advanced: How does the compound’s electronic structure impact its spectroscopic and reactivity profiles?

DFT calculations (e.g., B3LYP/6-311+G**) reveal:

- Frontier orbitals : The HOMO is localized on the triazole ring, while the LUMO resides on the fluorophenyl group, favoring electrophilic attacks at the triazole .

- Charge distribution : The 4-fluorophenyl group exhibits a σ-hole at fluorine, enabling halogen bonding in co-crystals .

Spectroscopic shifts (e.g., ¹⁹F NMR at δ -110 ppm) correlate with electron-withdrawing effects of the substituents .

Basic: What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.